6-(4-Methoxyphenyl)piperidin-2-one

Medicinal Chemistry Asymmetric Synthesis Intermediate Procurement

Chiral delta-lactam with a stereogenic center at C-6; enantiomeric purity is critical for asymmetric synthesis of 2-arylpiperidine scaffolds found in numerous bioactive alkaloids and drug candidates. The 4-methoxyphenyl substituent imparts distinct electron-donating character that governs lactam reactivity and stereocenter configurational stability during downstream reductions and N-functionalizations. - Privileged P1 fragment for serine protease (e.g., Factor Xa) inhibitor programs; substitution with non-4-MeOPh aryl rings leads to significant potency loss. - Standard purity: 95%; enantiopure specifications available on inquiry. - BenchChem maintains in-stock inventory with expedited global dispatch for R&D procurement.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12332540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)piperidin-2-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCCC(=O)N2
InChIInChI=1S/C12H15NO2/c1-15-10-7-5-9(6-8-10)11-3-2-4-12(14)13-11/h5-8,11H,2-4H2,1H3,(H,13,14)
InChIKeyRQHAEDMFXQGDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)piperidin-2-one Procurement Overview


6-(4-Methoxyphenyl)piperidin-2-one is a substituted delta-lactam belonging to the 6-arylated piperidin-2-one class, with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . The compound features a stereogenic center at the 6-position of the piperidinone ring, making enantiomeric purity a critical parameter for applications in asymmetric synthesis [1]. It is primarily offered as a research chemical or synthetic intermediate, typically at a standard purity of 95% . Its core value proposition lies in its utility as a chiral building block for the construction of more complex piperidine derivatives, which are pharmacophoric elements in numerous bioactive compounds [1].

Chiral building block for asymmetric synthesis of piperidine derivatives
Enantiomeric purity is critical for downstream stereochemical control
Synthetic intermediate for constructing pharmacophoric piperidine scaffolds
Standard research chemical grade offered at 95% purity
6-Arylated lactam with 4-methoxyphenyl electron-donating substitution
Aryl substitution influences reactivity and stereocenter stability

Risks of Interchanging 6-Aryl Piperidin-2-ones


Generic substitution among 6-arylated piperidin-2-ones is not scientifically sound due to the profound impact of the aryl substituent on both synthetic and biological outcomes [1]. The 4-methoxyphenyl group in this compound, unlike a simple phenyl or halogenated aryl ring, provides distinct electron-donating properties that profoundly influence the reactivity of the lactam ring and the stability of the adjacent stereocenter during downstream chemical transformations. In a medicinal chemistry context, even subtle changes to the aryl substitution pattern on a piperidin-2-one core drastically alter target binding affinities; for instance, the 4-methoxyphenyl (P1) moiety is a privileged fragment for achieving high-affinity binding in coagulation factor Xa inhibitors, where replacement with other groups leads to a significant loss of potency [2]. Therefore, procuring a specific analog is not an interchangeable commodity choice but a critical decision to ensure synthetic route viability and biological fidelity.

6-(4-Methoxyphenyl)piperidin-2-one
The 4-methoxyphenyl group provides distinct electron-donating properties that influence lactam reactivity and adjacent stereocenter stability.
Alternative 6-aryl piperidin-2-one analog
Even subtle aryl substitution changes on a piperidin-2-one core may drastically alter target binding context; replacement may not preserve downstream biological fidelity.
Racemic or opposite enantiomer
Stereochemistry at the 6-position is critical; racemate or opposite enantiomer may not support enantioselective synthesis route viability.

Comparative Data Gap for 6-(4-Methoxyphenyl)piperidin-2-one


Head-to-Head Data Gap

A rigorous analysis confirms that direct, published, head-to-head comparative data for 6-(4-methoxyphenyl)piperidin-2-one against its closest analogs is currently absent from accessible, non-excluded primary literature. This gap is common for intermediates where value is demonstrated indirectly through their successful use in synthesizing high-value targets, rather than through direct comparative assays [1]. The quantitative differentiation required for a procurement decision is therefore currently reliant on a 'class-level inference' from structurally related 6-arylated piperidin-2-ones. For example, the 6-(4-methoxyphenyl) substitution pattern is a known privileged structure for serine protease inhibitor pharmacophores, a feature not universally shared by other 6-aryl derivatives, but no study directly evaluates its isolated contribution to, for instance, a downstream synthesis yield or a direct binding affinity in a comparative panel [2].

Data Gap
Class-level
No direct head-to-head comparisons found against specific 6-aryl analogs
Procurement selection relies on class-level inference rather than compound-specific evidence
Data to verify; indirect value demonstrated through use in synthesizing high-value targets
Medicinal Chemistry Asymmetric Synthesis Intermediate Procurement

Validated Applications for 6-(4-Methoxyphenyl)piperidin-2-one


Chiral Intermediate for Enantioselective Piperidine Synthesis

The compound's primary validated use is as a substrate in stereoselective synthesis. Citing work on 6-arylated piperidin-2-one systems, the lactam can be reduced to the corresponding piperidine with established methodology, providing a route to enantioenriched 2-arylpiperidines, a scaffold found in numerous alkaloids and drug candidates [1]. Procurement should specify a single enantiomer when optical purity is critical for the downstream target.

Serine Protease Inhibitor Libraries

Based on class-level evidence, the 4-methoxyphenyl group is a key potency determinant for serine protease inhibitors like factor Xa [2]. The compound is a justifiable starting material for the synthesis of focused libraries where this P1 moiety is a required pharmacophoric element, particularly when generating non-basic replacements for the P1 benzamidine group. Utility is contingent on the successful integration of the 6-position into the final designed inhibitor core.

Route Scouting for Key Pharmaceuticals

In an industrial process chemistry setting, this compound can be employed as a versatile advanced intermediate. Its value is realized in the development of robust, scalable routes to piperidine-containing active pharmaceutical ingredients (APIs) where a 2-aryl substituent is required [1]. This scenario is supported by the general interest in developing novel, short synthetic approaches to piperidinones, rather than a specific published industrial case study with this exact compound.

Application
Selection Property
Validation Focus
Enantioselective piperidine synthesis
Stereochemical-control context
Single-enantiomer procurement and downstream optical purity
Serine protease inhibitor library synthesis
Class-level pharmacophoric review
Integration of 4-methoxyphenyl P1 moiety into inhibitor core
Route scouting for piperidine-containing APIs
Synthetic-route viability context
Scalable reduction of lactam to enantioenriched 2-arylpiperidine
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